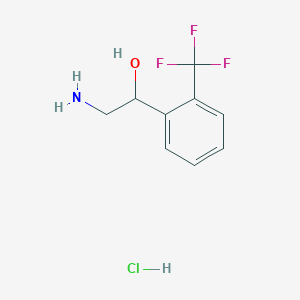

N-(3-ethynylphenyl)oxane-4-carboxamide

Vue d'ensemble

Description

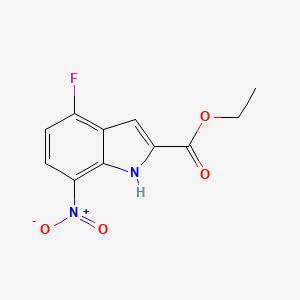

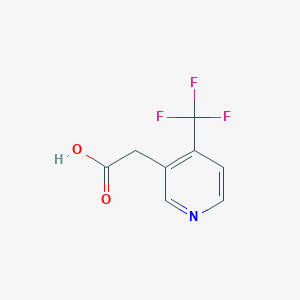

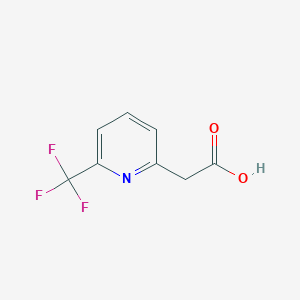

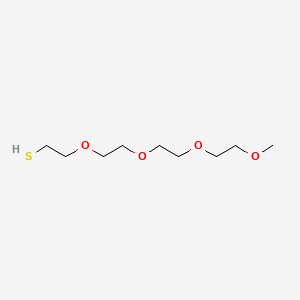

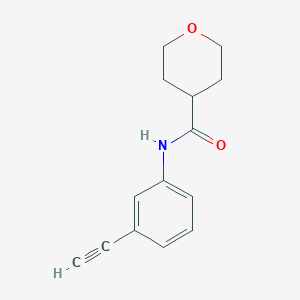

“N-(3-ethynylphenyl)oxane-4-carboxamide” is a chemical compound with the CAS number 1292255-26-5 . It has a molecular weight of 229.27 and a molecular formula of C14H15NO2 .

Physical And Chemical Properties Analysis

“N-(3-ethynylphenyl)oxane-4-carboxamide” has a molecular weight of 229.27 . The boiling point and other physical and chemical properties are not specified in the available resources .Applications De Recherche Scientifique

Gold-Catalyzed Synthesis of Indole-1-Carboxamides

Deju Ye et al. (2009) explored the gold-catalyzed synthesis of indole-1-carboxamides from N′-substituted N-(2-alkynylphenyl)ureas. This method is noted for its functional group tolerance and moderate to high yield of the desired products, showcasing a green route in aqueous media under microwave irradiation.

Fluorescence Quenching Studies

N. R. Patil and colleagues (2013) , conducted fluorescence quenching studies of carboxamides, including ENCDTTC and ENCTTTC, in various solvents. These studies provide insights into quenching mechanisms, vital for understanding the photophysical properties of these compounds.

Structural Analysis of Carboxamides

Efraín Polo-Cuadrado et al. (2021) reported on the structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, detailing its crystal packing and molecular geometry. Such studies are crucial for the design and synthesis of structurally specific carboxamides.

Synthesis of N-benzyl-4-oxoquinoline Carboxamides

P. N. Batalha et al. (2019) investigated the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxoquinoline-3-carboxamide. Their work demonstrates the synthesis process and potential biological activities of such compounds.

Luminescent Ethynyl-Pyrene Liquid Crystals

S. Diring and colleagues (2009) focused on the design and synthesis of ethynyl-pyrene derivatives, highlighting their application in optoelectronic devices due to their photoluminescence properties.

Cross-Dehydrogenative Coupling Reactions

Zhe He et al. (2020) 6 reviewed advances in cross-dehydrogenative coupling reactions, an effective method for preparing carboxamide derivatives. This approach is significant in medicinal chemistry and natural product synthesis.

Synthesis of Tetrahydropyrimidine-Thiones

J. Akbari and team (2008) synthesized N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-tetrahydropyrimidine-5-carboxamide. They explored its antimicrobial activities, contributing to the field of pharmaceutical chemistry.

Rearrangement Synthesis of Oxalamides

V. Mamedov and associates (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating a useful formula for anthranilic acid derivatives and oxalamides.

Synthesis of Indolyl-4H-Chromene-3-Carboxamides

Chitreddy V. Subbareddy and S. Sumathi (2017) developed a one-pot synthesis of indolyl-4H-chromene-3-carboxamide derivatives. This method is notable for its simplicity, efficiency, and potential in antioxidant and antibacterial applications.

Synthesis and Characterization of N-Carboxamide Compounds

Ahmet Oral Sarıoğlu et al. (2016) 10 synthesized and characterized a new N-carboxamide compound and its Cu(II) complex. Their research contributes to the understanding of the structure and electronic properties of such compounds.

Modulation of Metal-Bound Water in Cobalt Complexes

L. Tyler and colleagues (2003) studied Co(III) complexes to gain insights into the role of Cys-S oxidation in Co-containing nitrile hydratase. Their research highlights the importance of metal-bound water's acidity in enzymatic reactions.

Synthesis and Cytotoxicity of Rhenium Metallacycles

B. Ramakrishna and team (2015) focused on the synthesis of Re(i)-based oxamidato bridged dinuclear metallacycles. They investigated the cytotoxicity of these compounds against various cancer cell lines.

Molecular Electronic Devices with Nitroamine Redox Center

Chen et al. (1999) developed a molecular electronic device using a nitroamine redox center, demonstrating significant on-off peak-to-valley ratios and negative differential resistance.

Acid-Promoted Synthesis of Oxadiazole-3-Carboxamide

Shaoqing Du and associates (2021) presented an acid-promoted synthesis of 1,2,4-oxadiazole-3-carboxamide, a compound widely used in pharmaceutical chemistry.

Cyclization of 1-(2-Ethynylphenyl)-3,3-Dialkyltriazenes

D. Kimball and colleagues (2002) investigated the cyclization of (2-ethynylphenyl)triazenes, proposing a carbene mechanistic pathway and providing insights into the cyclization process under different conditions.

Synthesis of Nitrothiophene-5-Carboxamides

M. Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides, evaluating their potential as radiosensitizers and bioreductively activated cytotoxins.

Discovery of Met Kinase Inhibitor BMS-777607

G. M. Schroeder and team (2009) discovered BMS-777607, a selective Met kinase inhibitor, demonstrating its efficacy in tumor stasis and advancement into clinical trials.

Domino-Synthesis of Fluorescent Dihydropyridine Derivatives

O. V. Ershov and colleagues (2015) conducted a non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles, resulting in fluorescent dihydropyridine derivatives. Their research adds to the understanding of the spectral-luminescence properties of these compounds.

Anticholinesterase Activity of Coumarin-3-Carboxamides

Samaneh Ghanei-Nasab et al. (2016) synthesized N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, evaluating their anticholinesterase activity. Their study contributes to the understanding of the structure-activity relationship in these compounds.

Propriétés

IUPAC Name |

N-(3-ethynylphenyl)oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-11-4-3-5-13(10-11)15-14(16)12-6-8-17-9-7-12/h1,3-5,10,12H,6-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXBPVVROIOOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethynylphenyl)oxane-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.